molecular formula C11H11NO B15209793 2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile

2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile

Katalognummer: B15209793
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: MBQSYEDSVYCBFV-FMKRBKSXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile is a chemical compound with a complex structure that includes a furan ring fused to a cyclooctane ring and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dihydroxy-2,5-dihydrofuran: Another furan derivative with different functional groups.

    Cyclooctanone: A compound with a similar cyclooctane ring but different functional groups.

    Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group.

Uniqueness

2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile is unique due to its fused ring structure and the presence of a nitrile group. This combination of features gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

(5E,7Z,9E)-2,3,3a,4-tetrahydrocycloocta[b]furan-5-carbonitrile

InChI

InChI=1S/C11H11NO/c12-8-9-3-1-2-4-11-10(7-9)5-6-13-11/h1-4,10H,5-7H2/b2-1-,9-3+,11-4+

InChI-Schlüssel

MBQSYEDSVYCBFV-FMKRBKSXSA-N

Isomerische SMILES

C1CO/C/2=C/C=C\C=C(/CC21)\C#N

Kanonische SMILES

C1COC2=CC=CC=C(CC21)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.